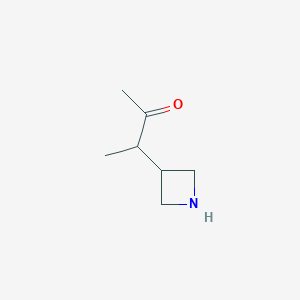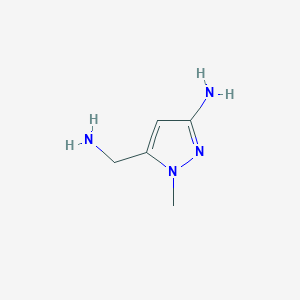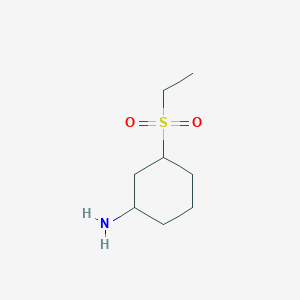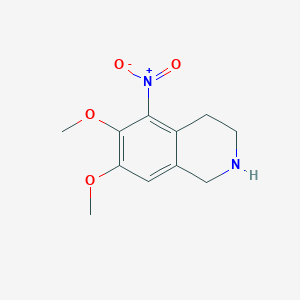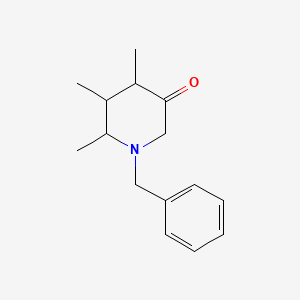![molecular formula C10H13ClS B13178007 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound with the molecular formula C10H13ClS It features a thiophene ring substituted with a cyclobutyl group that is further modified with a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of cyclobutylmethyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding cyclobutylmethylthiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to oxidize the thiophene ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.
Major Products
Substitution Reactions: Products include azidomethylcyclobutylthiophene, thiocyanatomethylcyclobutylthiophene, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.
Reduction Reactions: The major product is cyclobutylmethylthiophene.
科学的研究の応用
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to its activity in organic electronic applications.
類似化合物との比較
Similar Compounds
2-([1-(Chloromethyl)cyclobutyl]methyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The sulfur atom in the thiophene ring enhances its ability to participate in various chemical reactions and interactions, making it valuable in both research and industrial applications.
特性
分子式 |
C10H13ClS |
|---|---|
分子量 |
200.73 g/mol |
IUPAC名 |
2-[[1-(chloromethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
InChIキー |
GDDWSIOEIKNFSF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=CC=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




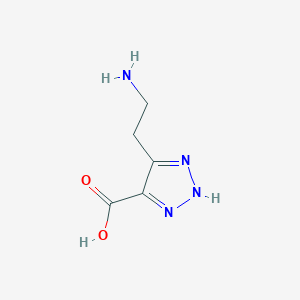
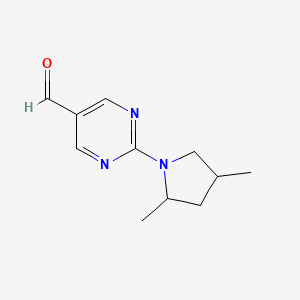

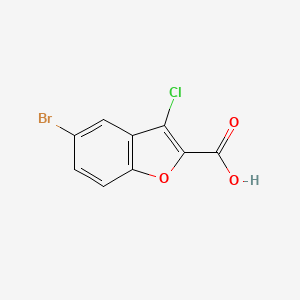
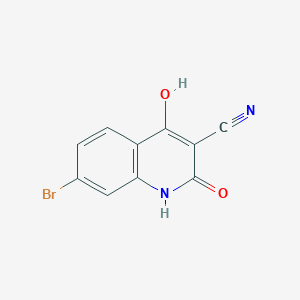
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
